molecular formula C33H34N4O3 B1139152 (2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one CAS No. 1338806-73-7

(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one

Cat. No.: B1139152
CAS No.: 1338806-73-7
M. Wt: 534.6 g/mol
InChI Key: DADASRPKWOGKCU-FVTQAUBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of CFI-400945 involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent functionalization. The industrial production methods for CFI-400945 involve optimizing these synthetic routes to achieve high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may not be publicly disclosed .

Chemical Reactions Analysis

CFI-400945 undergoes various chemical reactions, primarily focusing on its interaction with biological targets. The compound is known to inhibit polo-like kinase 4, leading to the disruption of mitosis and induction of apoptosis in cancer cells . Common reagents and conditions used in these reactions include the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations. The major products formed from these reactions are typically the result of the inhibition of polo-like kinase 4 and subsequent cellular effects .

Scientific Research Applications

CFI-400945 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound is used as a tool to study the role of polo-like kinase 4 in cellular processes. In biology, it is utilized to investigate the mechanisms of centriole duplication and mitotic regulation. In medicine, CFI-400945 is being explored as a potential therapeutic agent for treating various cancers, including acute myeloid leukemia, myelodysplastic syndromes, and solid tumors . The compound’s ability to selectively inhibit polo-like kinase 4 makes it a valuable candidate for targeted cancer therapy .

Mechanism of Action

The mechanism of action of CFI-400945 involves the selective inhibition of polo-like kinase 4. Polo-like kinase 4 is a key regulator of centriole duplication, and its inhibition by CFI-400945 leads to the disruption of mitosis and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of centriole duplication, leading to mitotic defects and cell death. This mechanism is particularly effective in cancer cells that overexpress polo-like kinase 4, making CFI-400945 a promising therapeutic agent for targeted cancer therapy .

Properties

IUPAC Name

(2'S,3R)-2'-[3-[(E)-2-[4-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/b12-8+/t20-,21+,28-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADASRPKWOGKCU-FVTQAUBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)[C@@H]5C[C@]56C7=C(C=CC(=C7)OC)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338806-73-7
Record name CFI-400945 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338806737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ocifisertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL1UD860AA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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